molecular formula C17H20N2O3S B6988125 N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide

N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide

Cat. No.: B6988125
M. Wt: 332.4 g/mol
InChI Key: HLRVFOBNVHYEJK-UHFFFAOYSA-N
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Description

N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide is an organic compound that falls under the category of oxamides. This class is characterized by the presence of an oxamide functional group, comprising two amide groups bound to an alkane chain. The compound has applications across various scientific domains owing to its unique chemical properties.

Properties

IUPAC Name

N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-9-23-10-13(11)18-15(20)16(21)19-17(2,3)12-7-5-6-8-14(12)22-4/h5-10H,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRVFOBNVHYEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1NC(=O)C(=O)NC(C)(C)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide involves multiple steps:

  • Starting Materials: : The synthesis starts with 2-methoxyacetophenone and 4-methylthiophen-3-ylamine.

  • Step 1 Formation of Intermediates: : The 2-methoxyacetophenone undergoes alkylation using isopropyl halide in the presence of a base such as potassium carbonate, yielding 2-(2-methoxyphenyl)propan-2-one.

  • Step 2 Amide Bond Formation: : This intermediate then reacts with 4-methylthiophen-3-ylamine under conditions facilitating amidation, such as the use of a coupling agent like carbodiimide, to form the oxamide bond.

Industrial Production Methods

On an industrial scale, the synthesis might employ similar starting materials but optimized conditions to enhance yield and purity. High-pressure reactors, automated synthesizers, and continuous flow setups are often utilized.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxyphenyl and thiophene rings. Reagents like potassium permanganate or chromium trioxide may be used.

  • Reduction: : Reduction of the carbonyl or amide groups can be carried out using hydrides such as lithium aluminum hydride.

  • Substitution: : The methoxy group can be substituted using nucleophiles under basic or acidic conditions, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Hydroxylamine, Grignard reagents.

Major Products

  • Oxidation: : Conversion to quinone derivatives or sulfoxides.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Generation of phenolic derivatives or thioethers.

Scientific Research Applications

Chemistry

N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide is utilized as a precursor for synthesizing various heterocyclic compounds and as a ligand in coordination chemistry.

Biology and Medicine

The compound has potential applications as an inhibitor for certain enzymes, which can be pivotal in drug design and development. Its amide bond is crucial in binding to active sites of enzymes.

Industry

It serves as an intermediate in the production of specialty chemicals and materials, particularly in the realm of organic electronics and agrochemicals.

Mechanism of Action

The mechanism by which N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide exerts its effects generally involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxamide group forms hydrogen bonds and other interactions with active site residues, influencing the compound's overall pharmacodynamics.

Comparison with Similar Compounds

When compared to similar oxamide derivatives, N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide stands out due to:

  • Enhanced stability: from the methoxyphenyl group.

  • Unique electronic properties: imparted by the 4-methylthiophen-3-yl moiety.

Similar Compounds

  • N,N'-Diethyl-2-(2-methoxyphenyl)oxamide

  • N'-[2-(2-hydroxyphenyl)propan-2-yl]-N-(4-methylphenyl)oxamide

  • N'-[2-(4-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide

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